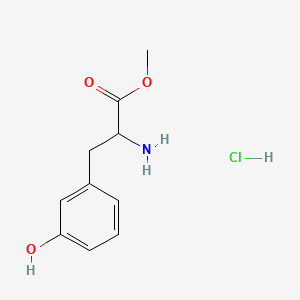

D,L-m-Tyrosine Methyl Ester Hydrochloride

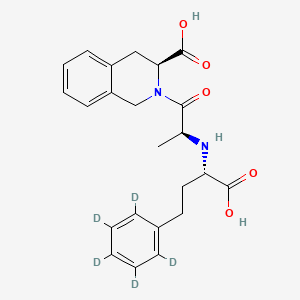

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

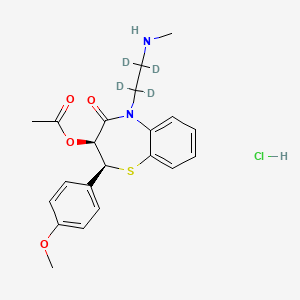

“D,L-m-Tyrosine Methyl Ester Hydrochloride” is a chemical compound with the linear formula C10H14ClNO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is also an intermediate in the synthesis of oxybutynin chloride, an inhibitor of proliferation and suppresses gene expression in bladder smooth muscle cells .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C10H14ClNO3 . The molecular weight of the compound is 231.68 . More detailed structural analysis would require specific experimental data or computational modeling.Physical and Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 231.68 and its optical activity is [α]25/D +74.0°, c = 3 in pyridine . It has a melting point of 192 °C (dec.) (lit.) .Wissenschaftliche Forschungsanwendungen

Enzymatic Processes and Biocatalysis

Tyrosinase, an enzyme related to the action of D,L-m-Tyrosine derivatives, plays a crucial role in the biotechnological field, especially in bioremediation, biosensor development, and synthesis of specific compounds like L-DOPA. The versatility of tyrosinase in catalyzing the hydroxylation of monophenols to diphenols and the oxidation of diphenols to quinones is leveraged in various industrial applications. This includes the detoxification of phenolic pollutants, development of enzymatic biosensors for phenolic compound detection, and bioproduction of valuable polyphenol derivatives (Min et al., 2019).

Biosensors for Analytical Applications

D,L-m-Tyrosine and its derivatives are essential in developing biosensors due to their interaction with enzymes like tyrosinase and laccase. These biosensors are employed for detecting various compounds, including phenolic substances and neurotransmitters, in medical, environmental, and food industry contexts. The immobilization of these enzymes on different supports has been extensively researched, aiming to enhance the stability and efficiency of biosensors for practical applications (Durán et al., 2002; Bounegru & Apetrei, 2021).

Medical and Therapeutic Research

D,L-m-Tyrosine derivatives are also explored in medical research, particularly in studies related to neurotransmission and cancer. The ability of these compounds to participate in or modulate biosynthetic pathways of neurotransmitters has made them subjects of interest in neuroscientific studies and potential therapeutic applications. For instance, imaging techniques utilizing derivatives of tyrosine for tracing dopaminergic transmission provide valuable insights into neuropsychiatric disorders (Verhoeff, 2001).

Wirkmechanismus

Target of Action

D,L-m-Tyrosine Methyl Ester Hydrochloride, also known as Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, primarily targets the dopamine production in the body . Dopamine is a type of neurotransmitter, a chemical messenger that transmits signals in the brain and other areas of the body. It plays several important roles in the body, and it is associated with reward, motivation, memory, and motor control .

Mode of Action

This compound acts by inhibiting dopamine production This can have a significant impact on the functions that dopamine plays in the body, including mood regulation and the reward system .

Biochemical Pathways

The inhibition of dopamine production by this compound can affect various biochemical pathways. One of the key pathways influenced is the dopaminergic pathway , which is involved in reward, motivation, and pleasure systems, and it also regulates movement .

Result of Action

The result of the action of this compound is the prevention of hyperactivity, sniffing-licking-gnawing syndrome, anorexia and it also ameliorates certain effects of amphetamine . Additionally, it has been found to prevent apoptosis stimulated by mutant α-synuclein .

Biochemische Analyse

Biochemical Properties

D,L-m-Tyrosine Methyl Ester Hydrochloride plays a role in biochemical reactions. It is a competitive inhibitor of tyrosine hydroxylase, an enzyme that catalyzes the conversion of tyrosine to dopamine . This interaction with tyrosine hydroxylase suggests that it may have a role in modulating neurotransmitter levels in the body .

Cellular Effects

It is known that it can influence cell function by modulating the levels of dopamine, a neurotransmitter that plays a key role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with tyrosine hydroxylase. By inhibiting this enzyme, it prevents the conversion of tyrosine to dopamine, thereby influencing dopamine-dependent processes at the molecular level .

Temporal Effects in Laboratory Settings

It is known to be very stable, with a sample of the compound remaining unchanged after being stored at room temperature for 28 years

Metabolic Pathways

This compound is involved in the metabolic pathway of tyrosine. It interacts with the enzyme tyrosine hydroxylase, which is a key enzyme in the pathway that converts tyrosine to dopamine .

Eigenschaften

IUPAC Name |

methyl 2-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-3-2-4-8(12)5-7;/h2-5,9,12H,6,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULJQXTZWBDFSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662225 |

Source

|

| Record name | Methyl 3-hydroxyphenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34260-70-3 |

Source

|

| Record name | Methyl 3-hydroxyphenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethoxy-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol](/img/structure/B563362.png)

![2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2](/img/structure/B563365.png)

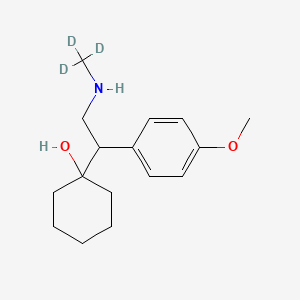

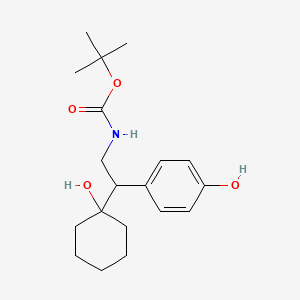

![N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol](/img/structure/B563366.png)